Superior DMSO Solubility of Pomalidomide-PEG3-CO2H Relative to PEG2 and PEG4 Homologs
Pomalidomide-PEG3-CO2H exhibits markedly higher solubility in DMSO (100 mg/mL, equivalent to 209.4 mM) compared to its PEG2 and PEG4 counterparts. Specifically, Pomalidomide-PEG2-CO2H is reported to have a DMSO solubility of only 50 mg/mL , while Pomalidomide-PEG4-CO2H also shows a solubility of approximately 50 mg/mL . This represents a 2-fold improvement in solubility, facilitating higher stock concentrations for PROTAC library synthesis and reducing the need for co-solvents that may interfere with downstream assays.
| Evidence Dimension | DMSO Solubility |
|---|---|
| Target Compound Data | 100 mg/mL (209.4 mM) |
| Comparator Or Baseline | Pomalidomide-PEG2-CO2H: 50 mg/mL; Pomalidomide-PEG4-CO2H: 50 mg/mL |
| Quantified Difference | 2-fold higher solubility vs. both PEG2 and PEG4 homologs |
| Conditions | DMSO, sonication recommended; 25°C |
Why This Matters
Enhanced solubility streamlines PROTAC synthesis workflows by enabling more concentrated stock solutions and minimizing precipitation during conjugation reactions.
